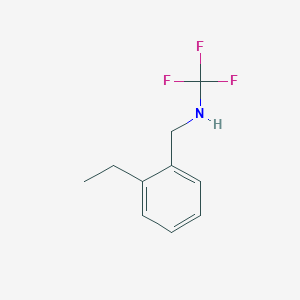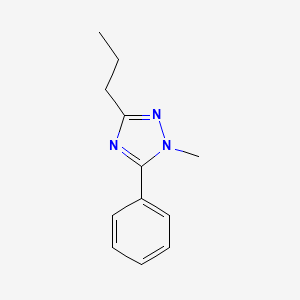![molecular formula C15H22N2O4 B13979431 Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, 4-aminophenylalanine, is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Peptide Synthesis: The Boc protecting group is commonly used in peptide synthesis to protect amino groups during coupling reactions.
Bioconjugation: Employed in the preparation of bioconjugates for research in biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is primarily related to its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R)-3-(4-nitrophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Methyl (2R)-3-(4-methoxyphenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to the presence of the amino group, which allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
methyl (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m1/s1 |
Clave InChI |
UUSXEIQYCSXKPN-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


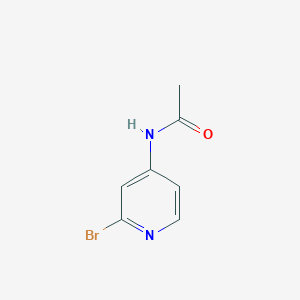


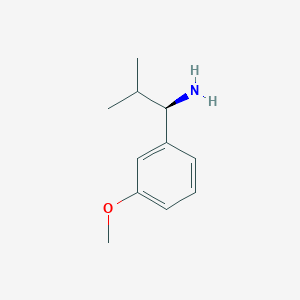
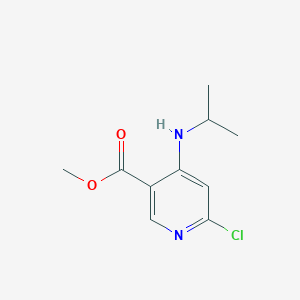
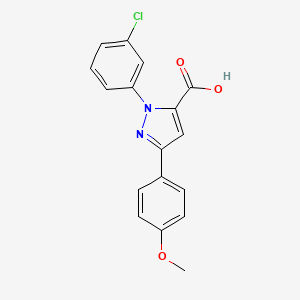

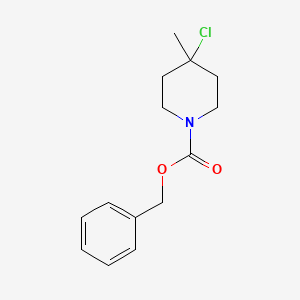
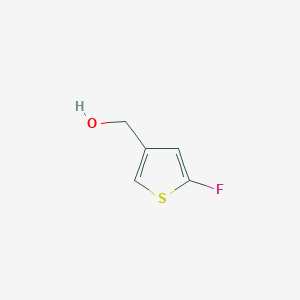
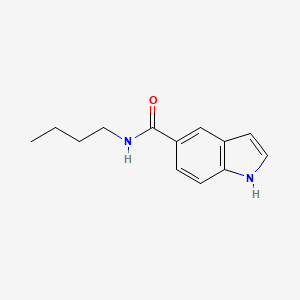
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
